molecular formula C16H14N4O3 B6345556 2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354925-33-9

2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345556
CAS No.: 1354925-33-9
M. Wt: 310.31 g/mol
InChI Key: QGEDLYFPRITRLM-UHFFFAOYSA-N
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Description

2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one is a complex organic compound with a unique structure that includes an imidazole ring, a benzyl group, and a nitrophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 3-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with glyoxal to produce the imidazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-benzyl-4,5-dihydro-1H-imidazol-4-one: Lacks the nitrophenyl group.

    2-Amino-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one: Lacks the benzyl group.

    2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Lacks the nitro group.

Uniqueness

2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one is unique due to the presence of both the benzyl and nitrophenyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

2-amino-4-benzyl-4-(3-nitrophenyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c17-15-18-14(21)16(19-15,10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)20(22)23/h1-9H,10H2,(H3,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEDLYFPRITRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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